2-Amino-4-(trifluoromethyl)benzenethiol
CAS No.: 19406-49-6
Cat. No.: VC21072692
Molecular Formula: C7H6F3NS
Molecular Weight: 193.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 19406-49-6 |
|---|---|
| Molecular Formula | C7H6F3NS |
| Molecular Weight | 193.19 g/mol |
| IUPAC Name | 2-amino-4-(trifluoromethyl)benzenethiol |
| Standard InChI | InChI=1S/C7H6F3NS/c8-7(9,10)4-1-2-6(12)5(11)3-4/h1-3,12H,11H2 |
| Standard InChI Key | MVTRQRSNYWDWMY-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1C(F)(F)F)N)S |
| Canonical SMILES | C1=CC(=C(C=C1C(F)(F)F)N)S |
Introduction
Fundamental Characteristics
2-Amino-4-(trifluoromethyl)benzenethiol is an aromatic compound with the molecular formula C7H6F3NS. It is characterized by a benzene ring substituted with an amino group (-NH2), a thiol group (-SH), and a trifluoromethyl group (-CF3) at specific positions. The compound is also known by several synonyms including 3-Amino-4-mercaptobenzotrifluoride and 2-Amino-4-(trifluoromethyl)thiophenol .
Identification and Nomenclature
The compound is precisely identified by various chemical identifiers as shown in the following table:
| Parameter | Value |
|---|---|
| IUPAC Name | 2-amino-4-(trifluoromethyl)benzenethiol |
| CAS Number | 19406-49-6 |
| Molecular Formula | C7H6F3NS |
| PubChem CID | 88042 |
| InChI | InChI=1S/C7H6F3NS/c8-7(9,10)4-1-2-6(12)5(11)3-4/h1-3,12H,11H2 |
| InChIKey | MVTRQRSNYWDWMY-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1C(F)(F)F)N)S |
The compound features standardized identifiers essential for unambiguous chemical identification in scientific literature and databases . These identifiers ensure precise reference in research publications and chemical catalogs.
Physical and Chemical Properties
The physical and chemical properties of 2-Amino-4-(trifluoromethyl)benzenethiol determine its behavior in different environments and its utility in various applications:
| Property | Value |
|---|---|
| Molecular Weight | 193.19 g/mol |
| Physical State | Solid |
| Melting Point | 196-198°C |
| Boiling Point | 241.5±40.0°C at 760 mmHg |
| Density | 1.4±0.1 g/cm³ |
| LogP | 3.28 |
| Flash Point | 99.8±27.3°C |
| Vapor Pressure | 0.0±0.5 mmHg at 25°C |
| Refractive Index | 1.546 |
The compound exhibits relatively high melting and boiling points, characteristic of aromatic compounds with hydrogen bonding capabilities. Its LogP value of 3.28 indicates moderate lipophilicity, suggesting potential for membrane permeability in biological systems .
Structural Features and Reactivity
The molecular structure of 2-Amino-4-(trifluoromethyl)benzenethiol contains three primary functional groups attached to a benzene ring, each contributing distinct chemical properties to the molecule.
Structural Elements
The structure consists of:
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A benzene ring as the core scaffold
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An amino group (-NH2) at position 2
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A thiol group (-SH) at position 1
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A trifluoromethyl group (-CF3) at position 4
This arrangement creates a compound with both nucleophilic (amino and thiol groups) and electron-withdrawing (trifluoromethyl group) properties, leading to its versatile reactivity profile .
Chemical Reactivity
The reactive sites within 2-Amino-4-(trifluoromethyl)benzenethiol enable various chemical transformations:
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The thiol group can undergo oxidation to form disulfides or react with electrophiles in substitution reactions.
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The amino group can participate in nucleophilic reactions, condensations, and diazonium formation.
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The trifluoromethyl group imparts stability and alters the electron distribution within the molecule, affecting the reactivity of the other functional groups.
These reactive properties make the compound particularly valuable in synthetic chemistry, especially for building more complex molecular structures.
Synthesis Methods
The synthesis of 2-Amino-4-(trifluoromethyl)benzenethiol involves specialized chemical processes to create the desired arrangement of functional groups on the benzene ring.
Laboratory Synthesis Approaches
One common synthetic route involves the reduction of 2-nitro-4-(trifluoromethyl)benzenethiol. This process typically employs hydrogen gas with a palladium catalyst to convert the nitro group to an amino group while preserving the thiol and trifluoromethyl functionalities.
The reaction can be represented as:
2-nitro-4-(trifluoromethyl)benzenethiol + 3H₂ → 2-amino-4-(trifluoromethyl)benzenethiol + 2H₂O
Alternative synthetic methods may involve:
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Trifluoromethylation of appropriately substituted aminobenzenethiols
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Thiolation of 2-amino-4-(trifluoromethyl)aniline derivatives
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Direct functionalization of suitable precursors through transition metal-catalyzed reactions
Industrial Production Considerations
At the industrial scale, production methods focus on optimizing yield, purity, and cost-effectiveness. Key considerations include:
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Continuous flow reactor systems for improved process control
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Advanced purification techniques such as crystallization and chromatography
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Scaling considerations for safe handling of reactive intermediates
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Environmental and safety protocols for working with thiol compounds
Applications in Chemical Research and Industry
2-Amino-4-(trifluoromethyl)benzenethiol serves various functions in research and industrial applications, with particular importance in synthetic chemistry and pharmaceutical development.
Synthetic Building Block
The compound functions as a key intermediate in the synthesis of complex organic molecules. Its particular utility lies in the synthesis of heterocyclic compounds with potential biological activity. Specific applications include:
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Synthesis of 6-trifluoromethyl-4H-1,4-benzothiazines through condensation and oxidative cyclization with β-dicarbonyl compounds
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Construction of sulfonamides with pharmaceutical applications
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Development of fluorinated heterocycles with enhanced metabolic stability
Pharmaceutical Research
The presence of 2-Amino-4-(trifluoromethyl)benzenethiol in multiple medicinal chemistry publications indicates its significance in drug discovery and development. Several research directions have been documented:
| Research Area | Journal Reference |
|---|---|
| Medicinal Chemistry | Journal of Medicinal Chemistry, vol. 48, no. 9, pp. 3141-3152 |
| Bioorganic Chemistry | Bioorganic and Medicinal Chemistry Letters, vol. 16, no. 6, pp. 1532-1536 |
| Pharmaceutical Research | Medicinal Chemistry Research, vol. 10, no. 1, pp. 19-29 |
| Medicinal Chemistry | Journal of Medicinal Chemistry, vol. 14, no. 3, pp. 248-251 |
| Medicinal Chemistry | Journal of Medicinal Chemistry, vol. 15, no. 5, pp. 523-529 |
The compound's appearance in these publications suggests its importance in developing pharmaceutically active compounds, potentially including anti-inflammatory and anticancer agents .
Chemical Probes and Materials
The unique functional group arrangement in 2-Amino-4-(trifluoromethyl)benzenethiol makes it useful for:
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Development of biochemical probes that leverage the reactive thiol group
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Creation of specialized materials with applications in sensing and catalysis
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Design of trifluoromethylated compounds with tailored physical properties
Comparative Analysis with Related Compounds
Understanding how 2-Amino-4-(trifluoromethyl)benzenethiol compares to similar compounds provides insight into its unique properties and applications.
Structural Analogs
Comparing 2-Amino-4-(trifluoromethyl)benzenethiol with structurally related compounds reveals important differences in properties and applications:
| Compound | Key Differences | Impact on Properties |
|---|---|---|
| 2-Amino-4-chlorobenzenethiol | Contains Cl instead of CF₃ | Lower lipophilicity, different electronic effects |
| 2-Amino-4-methylbenzenethiol | Contains CH₃ instead of CF₃ | Increased electron density, different reactivity pattern |
| 2-Amino-4-nitrobenzenethiol | Contains NO₂ instead of CF₃ | Stronger electron-withdrawing effects, different redox properties |
The trifluoromethyl group in 2-Amino-4-(trifluoromethyl)benzenethiol confers distinct advantages, including increased lipophilicity and metabolic stability, making it particularly valuable for certain pharmaceutical applications.
Functional Group Influence
The presence of the trifluoromethyl group significantly impacts the compound's properties:
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Enhances lipophilicity and membrane permeability
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Increases metabolic stability in biological systems
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Alters the acidity of the thiol group through electronic effects
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Provides a unique 19F NMR handle for tracking reactions and metabolic studies
These properties distinguish 2-Amino-4-(trifluoromethyl)benzenethiol from its non-fluorinated counterparts and contribute to its value in research and development applications.
Current Research Trends
Analysis of scientific literature indicates several active research areas involving 2-Amino-4-(trifluoromethyl)benzenethiol.
Medicinal Chemistry Applications
Current research focuses on utilizing the compound as a building block for pharmaceutically active molecules, with emphasis on:
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Development of novel heterocyclic systems with enhanced pharmacological profiles
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Exploration of structure-activity relationships in trifluoromethylated compounds
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Investigation of metabolic pathways and stability of fluorinated therapeutic agents
Inorganic Chemistry Research
The compound has applications in inorganic chemistry, particularly in:
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Development of metal complexes with unique properties
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Creation of coordination compounds with applications in catalysis
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Study of thiol-metal interactions in biological mimics
This is evidenced by citations in the Inorganic Chemistry journal (vol. 52, no. 5, pp. 2323-2334) .
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